1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione
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Overview
Description
1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione is an organic compound characterized by the presence of an iodophenyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione typically involves the reaction of 4-iodoaniline with appropriate reagents to form the desired pyridazine derivative. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The temperature is controlled between -14°C and -10°C during the process. After mixing, phosphorus oxychloride is added, and the reaction is carried out at 60°C for four hours. The solvent is then evaporated under reduced pressure, and the residue is poured into crushed ice under stirring. The pH is adjusted to 8.1-8.5 using potassium carbonate, and the product is obtained by suction filtration .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, CO2 atmosphere, mild conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions include lactams, reduced derivatives, and substituted pyridazine compounds .
Scientific Research Applications
1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(4-Iodophenyl)piperidin-2-one: Shares the iodophenyl group but differs in the core structure, leading to different chemical properties and applications.
Isoindoline-1,3-dione derivatives: These compounds have similar structural features and are investigated for their biological activities.
Properties
CAS No. |
61442-18-0 |
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Molecular Formula |
C11H9IN2O2 |
Molecular Weight |
328.11 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-methylpyridazine-3,6-dione |
InChI |
InChI=1S/C11H9IN2O2/c1-13-10(15)6-7-11(16)14(13)9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI Key |
PSAHHFZSZFWJEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=O)N1C2=CC=C(C=C2)I |
Origin of Product |
United States |
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